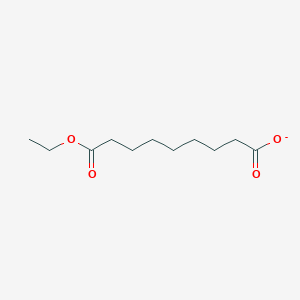

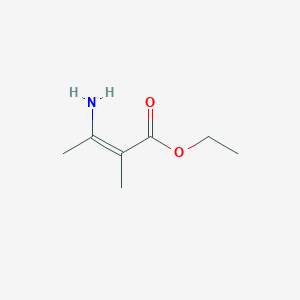

(Z)-Ethyl 3-amino-2-methylbut-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-amino-2-butenoate” is a chemical compound with the molecular formula C5H9NO2 . It’s also known by other names such as “2-Butenoic acid, 3-amino-, methyl ester” and "Methyl (2E)-3-aminobut-2-enoate" .

Physical and Chemical Properties This compound has an average mass of 115.131 Da and a mono-isotopic mass of 115.063332 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 194.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . The compound’s molar refractivity is 30.4±0.3 cm3 .

Applications De Recherche Scientifique

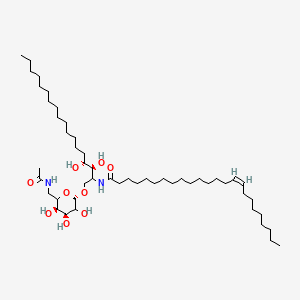

- Field : Material Science

- Application : ZIFs, which consist of transition metal ions and imidazolate linkers, have high porosity, surface area, and exceptional thermal and chemical stability .

- Methods : ZIFs are synthesized using solvent-based and solvent-free methods .

- Results : Due to their properties, ZIFs have potential applications in gas sorption, gas separation, and catalysis .

- Field : Chromatography

- Application : A new zwitterionic sulfobetaine stationary phase based on ethylene-bridged hybrid (BEH) organic/inorganic particles has been developed .

- Methods : This stationary phase offers a wider pH range (2–10) than silica-based zwitterionic materials and higher efficiencies compared to organic polymer-based zwitterionic columns .

- Results : Columns packed with this material show excellent performance for metal-sensitive analytes .

- Field : Organic Chemistry

- Application : The one-pot domino reaction of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/ arylbenzamides under Lewis acid catalysis .

- Methods : This method is an effective way to construct novel spiro [pyrrole-3,2′-quinazoline] carboxylate derivatives .

- Results : This procedure provides quicker reaction times, a broad tolerance range for functional groups, and the ability to synthesize 2,3-dihydroquinazolin-4(1H)-ones that are of biological importance .

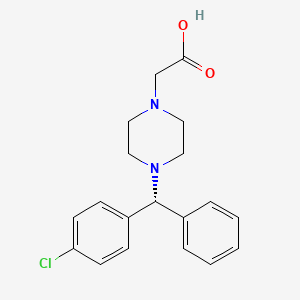

- Field : Pharmaceutical Chemistry

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods : Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .

- Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Zeolitic Imidazolate Frameworks (ZIFs)

Zwitterionic Stationary Phase

Spiro Annulation of (Z)-3-amino-acrylates

Piperidine Derivatives

Propriétés

IUPAC Name |

ethyl (Z)-3-amino-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHWYDQKFSHGNI-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\N)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705622 |

Source

|

| Record name | Ethyl (2Z)-3-amino-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-Ethyl 3-amino-2-methylbut-2-enoate | |

CAS RN |

143282-41-1 |

Source

|

| Record name | Ethyl (2Z)-3-amino-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)

![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)